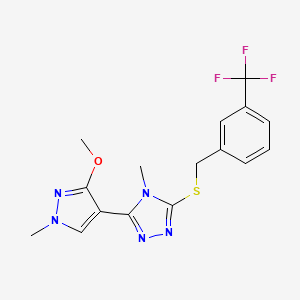![molecular formula C21H25N5O3 B2900621 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 946379-12-0](/img/structure/B2900621.png)
2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex chemical compound. Structurally, it combines a pyrazolopyridazinyl core with an acetamide group, making it an interesting subject of study in both synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically begins with the construction of the pyrazolopyridazinyl core. This is achieved through the condensation of appropriate hydrazine derivatives with substituted pyridazines under controlled conditions. The subsequent steps involve functionalization of the core structure through substitution reactions to introduce the isopropyl and phenyl groups. Finally, the acetamide moiety is introduced via amide bond formation using suitable reagents like acyl chlorides or anhydrides.
Industrial Production Methods: : In industrial settings, the large-scale production of this compound leverages automated synthesizers and continuous flow reactors to ensure high yields and consistent quality. Optimizing reaction times, temperatures, and solvent choices are crucial for efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation reactions, typically at the pyrazolopyridazinyl ring. Reduction reactions are less common but can occur under specific conditions to modify the core structure.
Substitution: : It readily undergoes substitution reactions, especially on the phenyl ring and the nitrogen atoms within the heterocyclic core.
Hydrolysis and Amide Formation: : The acetamide group can participate in hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Various halogenating agents and nucleophiles, often in the presence of catalysts.
Major Products
Oxidation: : Often results in oxidized derivatives with hydroxyl, ketone, or carboxyl functional groups.
Reduction: : Can yield reduced heterocyclic compounds with modified electronic properties.
Substitution: : Typically leads to a variety of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Drug Discovery: : Its unique structure makes it a candidate for various biological activity screens, including anti-inflammatory and anti-cancer properties.
Catalysis: : It can act as a ligand in catalytic cycles, particularly in metal-catalyzed reactions.
Biology
Enzyme Inhibition: : Potential use in studying enzyme inhibition due to its ability to interact with various biological targets.
Medicine
Therapeutic Agent: : Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry
Material Science: : Used in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The compound's mechanism of action is multifaceted, involving:
Binding to Proteins and Enzymes: : It can bind to specific proteins, altering their function.
Interference with Cellular Pathways: : It may disrupt key cellular pathways, leading to therapeutic effects.
Modulation of Receptor Activity: : It can modulate receptor activity, influencing cell signaling and function.
Comparación Con Compuestos Similares
2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide stands out due to its unique combination of a pyrazolopyridazinyl core and an acetamide group, which is not commonly found in similar compounds. Similar compounds include:
1-Phenyl-3-(2-pyridyl)-2-pyrazoline: : Lacks the complex heterocyclic structure.
2-(1H-pyrazol-3-yl)pyridine: : Simpler structure with fewer functional groups.
N-(2-Tetrahydrofuranyl)acetamide: : Lacks the pyrazolopyridazinyl core.
Each of these similar compounds has distinct structural features and different reactivity profiles, highlighting the uniqueness of this compound in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14(2)19-17-12-23-26(15-7-4-3-5-8-15)20(17)21(28)25(24-19)13-18(27)22-11-16-9-6-10-29-16/h3-5,7-8,12,14,16H,6,9-11,13H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVVBXSLNUXLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2900540.png)
![Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2900542.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2900543.png)
![2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B2900544.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-phenethylurea](/img/structure/B2900545.png)






![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2900555.png)
![4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2900560.png)
